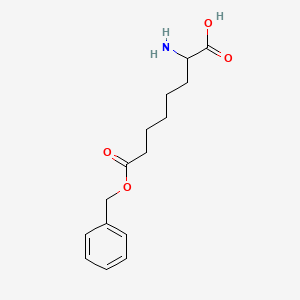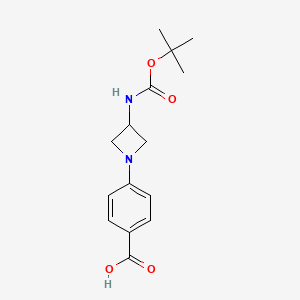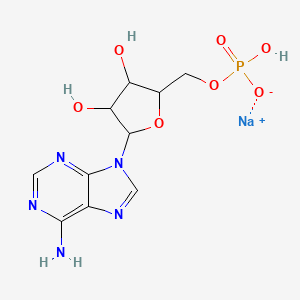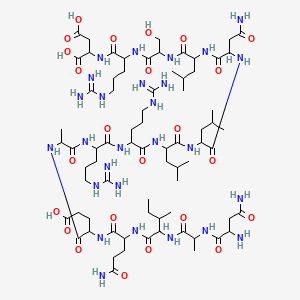
cyclopenta-1,3-diene;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;ruthenium is a compound that belongs to the class of organometallic compounds, specifically metallocenes. These compounds consist of a metal atom sandwiched between two cyclopentadienyl anions. In this case, the metal is ruthenium, and the organic ligand is cyclopenta-1,3-diene. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium typically involves the reaction of ruthenium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ruthenium dioxide, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;ruthenium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In catalytic processes, the ruthenium atom facilitates the activation of substrates through coordination and electron transfer. In biological systems, ruthenium complexes can bind to DNA and proteins, disrupting their function and leading to cell death . The pathways involved include the formation of reactive oxygen species and the inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene;ruthenium can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene:
Ferrocene: Consists of iron sandwiched between two cyclopentadienyl anions. It is known for its stability and is widely used as a standard in electrochemistry.
Nickelocene: Contains nickel as the central metal. It is less stable than ferrocene and is used in the study of organometallic chemistry.
Cobaltocene: Features cobalt as the metal center. It is highly reactive and is used in various catalytic processes.
This compound is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its strong binding affinity to various ligands .
Propriétés
Formule moléculaire |
C10H10Ru-2 |
|---|---|
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
Clé InChI |
MQYBITDQHJPXTF-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
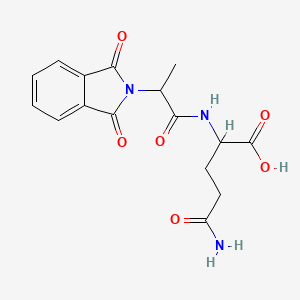
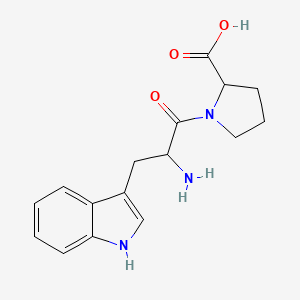
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)


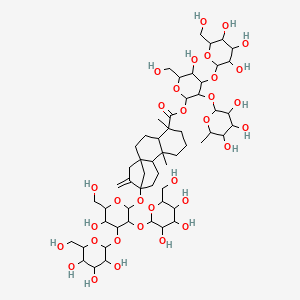
![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
